1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione is a chemical compound with a unique structure that includes multiple oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione include:
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- 4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane
Uniqueness
This compound is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
79687-35-7 |
---|---|
Molekularformel |
C10H14O7S |
Molekulargewicht |
278.28 g/mol |
IUPAC-Name |
1,4,7,10-tetraoxa-13-thiacyclopentadecane-3,11,14-trione |
InChI |
InChI=1S/C10H14O7S/c11-8-5-15-6-10(13)18-7-9(12)17-4-2-14-1-3-16-8/h1-7H2 |
InChI-Schlüssel |
JSWWCBIROZXPBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)COCC(=O)SCC(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.